Diethyl 2-(2-oxopropyl)succinate

Description

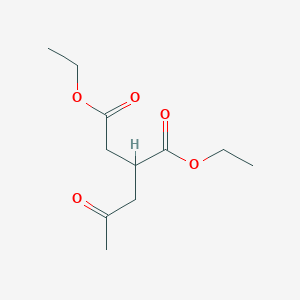

Structure

2D Structure

Properties

IUPAC Name |

diethyl 2-(2-oxopropyl)butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O5/c1-4-15-10(13)7-9(6-8(3)12)11(14)16-5-2/h9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAPVOVKOHNCXJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CC(=O)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40420187 | |

| Record name | Diethyl acetonylsuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187-74-2 | |

| Record name | 1,4-Diethyl 2-(2-oxopropyl)butanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl acetonylsuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanedioic acid, 2-(2-oxopropyl)-, 1,4-diethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Diethyl 2-(2-oxopropyl)succinate

CAS Number: 1187-74-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-(2-oxopropyl)succinate is a valuable intermediate in organic synthesis, particularly in the construction of heterocyclic compounds of medicinal interest. Its molecular structure incorporates a ketone and two ester functionalities, providing multiple reaction sites for chemical modification. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its applications in synthetic chemistry, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1187-74-2 | |

| Molecular Formula | C₁₁H₁₈O₅ | [1] |

| Molecular Weight | 230.26 g/mol | [1] |

| Density | 1.11 g/cm³ | [1] |

| Refractive Index (n20/D) | 1.436 | [1] |

| Appearance | Clear or pale yellow liquid | [1] |

| Solubility | Soluble in organic solvents, slightly soluble in water | [1] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Michael addition reaction. This reaction involves the conjugate addition of an enolate, in this case, derived from ethyl acetoacetate, to an α,β-unsaturated carbonyl compound, diethyl maleate.

Reaction Scheme

Caption: Synthesis of this compound via Michael Addition.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound via Michael addition.

Materials:

-

Ethyl acetoacetate

-

Diethyl maleate

-

Sodium metal

-

Absolute ethanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve a calculated amount of sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide. The reaction is exothermic and produces hydrogen gas, so it should be performed in a well-ventilated fume hood.

-

Reaction Setup: Cool the sodium ethoxide solution to room temperature.

-

Addition of Reactants: Add ethyl acetoacetate dropwise to the stirred sodium ethoxide solution. After the addition is complete, add diethyl maleate dropwise to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show characteristic signals for the ethyl ester groups (triplets and quartets), the acetyl group (a singlet), and the succinate backbone (a multiplet).

¹³C NMR Spectroscopy

The carbon NMR spectrum is expected to show distinct peaks for the carbonyl carbons of the ketone and ester groups, the carbons of the ethyl groups, and the carbons of the succinate chain.

Infrared (IR) Spectroscopy

The IR spectrum is predicted to exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester functional groups, typically in the range of 1715-1750 cm⁻¹. C-H stretching and bending vibrations will also be present.

Mass Spectrometry

The mass spectrum (Electron Ionization) is expected to show the molecular ion peak [M]⁺ at m/z 230, along with characteristic fragmentation patterns resulting from the loss of ethoxy groups, the acetyl group, and other fragments.

Applications in Drug Development

This compound is a versatile building block for the synthesis of various heterocyclic compounds that are of significant interest in drug discovery. The presence of multiple functional groups allows for the construction of diverse molecular scaffolds.

Synthesis of Bioactive Heterocycles

The 1,4-dicarbonyl moiety in this compound makes it a suitable precursor for the synthesis of five-membered heterocycles like pyrroles and furans through Paal-Knorr type reactions. Furthermore, it can be utilized in the synthesis of pyrazoles and other heterocyclic systems. These core structures are found in a wide range of biologically active molecules with potential therapeutic applications.

Caption: Synthetic utility of this compound in generating diverse heterocyclic scaffolds for drug discovery.

Conclusion

This compound, with its readily accessible synthesis and versatile reactivity, serves as an important intermediate for researchers and scientists in the field of organic synthesis and medicinal chemistry. Its ability to act as a precursor to a variety of heterocyclic systems makes it a valuable tool in the development of new therapeutic agents. This guide provides the foundational knowledge required for its synthesis, characterization, and application in a research setting.

References

An In-depth Technical Guide to the Chemical Properties of Diethyl 2-(2-oxopropyl)succinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-(2-oxopropyl)succinate, a dicarboxylic acid ester bearing a ketone functional group, serves as a versatile intermediate in organic synthesis. Its unique structural features, combining the reactivity of both esters and a ketone, make it a valuable precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and explores its potential applications in medicinal chemistry and drug development.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value |

| Molecular Formula | C₁₁H₁₈O₅ |

| Molecular Weight | 230.26 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 135 °C at 1.3 mmHg |

| Density | 1.073 g/cm³ at 20 °C |

| Flash Point | 110 °C |

| Solubility | Soluble in organic solvents, slightly soluble in water.[1] |

| CAS Number | 1187-74-2 |

Experimental Protocols

Synthesis of this compound via Stobbe Condensation

A primary route for the synthesis of this compound is the Stobbe condensation of diethyl succinate and acetone.[1][2][3][4][5] This reaction is a base-catalyzed condensation that forms a carbon-carbon bond, leading to the desired product.

Materials:

-

Diethyl succinate

-

Acetone

-

Sodium ethoxide

-

Anhydrous ethanol

-

Diethyl ether

-

Hydrochloric acid (for workup)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a solution of sodium ethoxide in anhydrous ethanol.

-

Addition of Reactants: A mixture of diethyl succinate and acetone is added dropwise to the stirred sodium ethoxide solution at room temperature.

-

Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure. The residue is then dissolved in water and acidified with dilute hydrochloric acid.

-

Extraction: The aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation to obtain a colorless to pale yellow liquid.

Reactivity and Potential Applications in Synthesis

The presence of both ester and ketone functionalities makes this compound a versatile building block in organic synthesis. It can participate in a variety of chemical transformations, making it a key intermediate in the synthesis of heterocyclic compounds with potential biological activity.

Paal-Knorr Pyrrole Synthesis

This compound is a 1,4-dicarbonyl compound, making it an ideal substrate for the Paal-Knorr synthesis of substituted pyrroles. Reaction with a primary amine or ammonia under acidic conditions leads to the formation of a pyrrole ring, a core structure in many pharmaceuticals.

References

Spectroscopic Profile of Diethyl 2-(2-oxopropyl)succinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Diethyl 2-(2-oxopropyl)succinate. Due to the limited availability of direct experimental spectroscopic data for this specific compound in public databases, this guide focuses on predicted spectroscopic characteristics derived from its chemical structure and data from analogous compounds. It also outlines detailed, generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on its molecular structure and known spectral data for similar functional groups and compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~4.1-4.2 | Quartet | 4H | -O-CH₂ -CH₃ |

| ~2.8-3.0 | Multiplet | 1H | -CO-CH(CH₂ )-CO- |

| ~2.6-2.8 | Multiplet | 2H | -CO-CH₂-CH- |

| ~2.5 | Singlet | 2H | -CO-CH₂ -C(=O)- |

| ~2.2 | Singlet | 3H | -C(=O)-CH₃ |

| ~1.2-1.3 | Triplet | 6H | -O-CH₂-CH₃ |

| Solvent: CDCl₃, Reference: TMS |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~206 | C =O (Ketone) |

| ~173 | C =O (Ester) |

| ~171 | C =O (Ester) |

| ~61 | -O-CH₂ -CH₃ |

| ~45 | -CO-CH₂ -C(=O)- |

| ~40 | -CO-CH (CH₂)-CO- |

| ~35 | -CO-CH₂ -CH- |

| ~30 | -C(=O)-CH₃ |

| ~14 | -O-CH₂-CH₃ |

| Solvent: CDCl₃, Reference: TMS |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (alkane) |

| ~1735 | Strong | C=O stretch (Ester)[1] |

| ~1715 | Strong | C=O stretch (Ketone)[1][2] |

| ~1180 | Strong | C-O stretch (Ester) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z (Predicted) | Assignment |

| 230 | [M]⁺ (Molecular Ion) |

| 185 | [M - OCH₂CH₃]⁺ |

| 157 | [M - COOCH₂CH₃]⁺ |

| 143 | [M - CH₂COCH₃ - H]⁺ |

| 129 | [M - COOCH₂CH₃ - CO]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[3][4] Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[4]

-

Instrument Setup:

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).[3][7]

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).

-

A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.[4]

-

Process the data similarly to the ¹H NMR spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[8]

-

Solution: Alternatively, dissolve the compound in a suitable solvent that has minimal IR absorbance in the regions of interest (e.g., CCl₄ or CHCl₃). The solution is then placed in a solution cell.[8]

-

-

Data Acquisition:

-

Record a background spectrum of the salt plates or the solvent-filled cell.

-

Place the prepared sample in the IR spectrometer.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the purified sample into the mass spectrometer. For a volatile compound like this compound, direct injection or infusion via a syringe pump is suitable.

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for relatively small, volatile organic molecules and will produce the molecular ion and characteristic fragment ions.[9]

-

Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[10]

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.[9] The most intense peak in the spectrum is designated as the base peak with a relative abundance of 100%.[9]

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. books.rsc.org [books.rsc.org]

- 6. inchemistry.acs.org [inchemistry.acs.org]

- 7. NMR Spectroscopy [www2.chemistry.msu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

- 10. fiveable.me [fiveable.me]

An In-Depth Technical Guide to the Molecular Structure of Diethyl 2-(2-oxopropyl)succinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Diethyl 2-(2-oxopropyl)succinate. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for their work.

Molecular Structure and Identifiers

This compound is a dicarboxylic acid ester with a ketone functional group. Its structure is characterized by a succinate backbone with two ethyl ester groups and a 2-oxopropyl substituent at the second carbon position.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | Diethyl 2-(2-oxopropyl)butanedioate |

| CAS Number | 1187-74-2[1] |

| Molecular Formula | C₁₁H₁₈O₅[1] |

| Molecular Weight | 230.26 g/mol [1] |

| SMILES | CCOC(=O)CC(CC(C)=O)C(=O)OCC |

| InChI | InChI=1S/C11H18O5/c1-4-15-10(13)7-9(6-8(3)12)11(14)16-5-2/h9H,4-7H2,1-3H3 |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, application in synthesis, and for analytical characterization.

Table 2: Physicochemical Data

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Density | 1.073 g/cm³ at 20°C |

| Boiling Point | 135°C at 1.3 mmHg[2] |

| Flash Point | 110°C[2] |

| Refractive Index | n20/D 1.440[2] |

| Solubility | 27.96 g/L at 20°C[2] |

Synthesis

A plausible and effective method for the synthesis of this compound is the Stork enamine alkylation . This reaction involves the alkylation of an enamine derived from a ketone or aldehyde. In this case, an enamine of a succinate derivative would be reacted with an appropriate electrophile to introduce the 2-oxopropyl group.

General Experimental Protocol: Stork Enamine Alkylation

The Stork enamine synthesis provides a robust method for the α-alkylation of ketones and aldehydes. The general workflow involves three key steps:

-

Formation of the Enamine: A ketone or aldehyde is reacted with a secondary amine (e.g., pyrrolidine, morpholine, or piperidine) to form the corresponding enamine. This reaction is typically carried out with the removal of water to drive the equilibrium towards the product.

-

Alkylation: The formed enamine, which is a nucleophilic species, is then reacted with an alkylating agent. For the synthesis of this compound, an appropriate electrophile would be a halo-acetone derivative, such as chloroacetone or bromoacetone.

-

Hydrolysis: The resulting iminium salt is hydrolyzed, usually with aqueous acid, to yield the α-alkylated ketone or aldehyde and regenerate the secondary amine.

Caption: General workflow for the Stork enamine synthesis.

Spectroscopic Data (Predicted)

Due to the limited availability of public spectroscopic data for this compound, the following tables provide predicted data based on the analysis of its structural features and comparison with similar compounds, such as diethyl succinate.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the ethyl groups of the esters, the methylene and methine protons of the succinate backbone, and the methyl and methylene protons of the oxopropyl group.

Table 3: Predicted ¹H NMR Chemical Shifts

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.25 | t | 6H | -OCH₂CH ₃ |

| ~2.20 | s | 3H | -C(=O)CH ₃ |

| ~2.60 - 2.90 | m | 4H | -CH ₂C(=O)CH₃ and suc-CH ₂- |

| ~3.20 | m | 1H | suc-CH - |

| ~4.15 | q | 4H | -OCH ₂CH₃ |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals for the carbonyl carbons of the esters and the ketone, the carbons of the ethyl groups, and the carbons of the succinate backbone and the oxopropyl substituent.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (ppm) | Assignment |

| ~14 | -OCH₂C H₃ |

| ~30 | -C(=O)C H₃ |

| ~35 | suc-C H₂- |

| ~45 | suc-C H- |

| ~50 | -C H₂C(=O)CH₃ |

| ~61 | -OC H₂CH₃ |

| ~172 | Ester C =O |

| ~205 | Ketone C =O |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl groups of the esters and the ketone.

Table 5: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~1735 | C=O stretch (Ester) |

| ~1715 | C=O stretch (Ketone) |

| ~1180 | C-O stretch (Ester) |

Mass Spectrometry (MS) (Predicted)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns, including the loss of ethoxy and oxopropyl groups.

Table 6: Predicted Mass Spectrometry Fragmentation

| m/z | Fragment |

| 230 | [M]⁺ |

| 185 | [M - OCH₂CH₃]⁺ |

| 157 | [M - COOCH₂CH₃]⁺ |

| 173 | [M - CH₂C(O)CH₃]⁺ |

Signaling Pathways and Logical Relationships

The synthesis of this compound via the Stork enamine alkylation can be visualized as a logical progression of chemical transformations.

Caption: Stork enamine synthesis pathway for this compound.

References

Diethyl 2-(2-oxopropyl)succinate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

This section summarizes the known physical and chemical properties of Diethyl 2-(2-oxopropyl)succinate and its structural analogs.

| Property | This compound | Diethyl Succinate (Analogue) | Diethyl(2-oxopropyl)phosphonate (Analogue) |

| CAS Number | 1187-74-2 | 123-25-1 | 1067-71-6 |

| Molecular Formula | C11H18O5 | C8H14O4 | Not Available |

| Molecular Weight | 230.26 g/mol | 174.19 g/mol | Not Available |

| Appearance | Colorless to faint yellow liquid | Colorless liquid | Not Available |

| Odor | Characteristic | Aromatic | Not Available |

| Density | 1.11 g/cm³ | Not Available | Not Available |

| Flash Point | Not Available | 90 °C / 194 °F | Not Available |

| Solubility | Soluble in organic solvents, slightly soluble in water | Not Available | Not Available |

| Refractive Index | n20/D 1.436 | Not Available | Not Available |

Toxicological Data and Hazard Identification

Due to the absence of specific toxicological data for this compound, the following information is inferred from related compounds and should be treated as indicative of potential hazards.

| Hazard | Inferred Potential Hazard for this compound | Basis of Inference (Analogue Compound) |

| Acute Oral Toxicity | Harmful if swallowed. | Diethyl(2-oxopropyl)phosphonate |

| Skin Corrosion/Irritation | Causes skin irritation. | Diethyl(2-oxopropyl)phosphonate |

| Serious Eye Damage/Irritation | Causes serious eye irritation/damage. | Diethyl(2-oxopropyl)phosphonate |

| Acute Inhalation Toxicity | Harmful if inhaled. | Diethyl(2-oxopropyl)phosphonate |

| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | Diethyl(2-oxopropyl)phosphonate |

GHS Hazard Statements (Inferred):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H332: Harmful if inhaled.

-

H411: Toxic to aquatic life with long lasting effects.

Safe Handling and Storage

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. For larger quantities or where splashing is likely, impervious clothing such as a chemical-resistant suit should be worn.

-

Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator with an appropriate cartridge.

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[1]

-

Do not breathe vapors or mist.[1]

-

Wash hands thoroughly after handling.[1]

-

Keep away from heat, sparks, and open flames.

-

When handling, do not eat, drink, or smoke.[1]

Storage Conditions

-

Store in a cool, dry, and well-ventilated place.[2]

-

Keep container tightly closed.[1]

-

Store away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Store locked up.[1]

Emergency Procedures

First Aid Measures

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]

-

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1]

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: May emit corrosive fumes in a fire.[1] Containers may burn.[1]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.1). Avoid breathing vapors.[1]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[1]

-

Methods for Cleaning Up: Absorb with inert material (e.g., sand, earth, vermiculite) and place in a suitable container for disposal.[1]

Caption: Workflow for handling a chemical spill.

Experimental Protocols

The following are summaries of standardized experimental protocols that can be used to assess the potential hazards of chemicals like this compound.

Skin Irritation: In Vitro Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This test method evaluates the potential of a chemical to cause skin irritation by using a reconstructed human epidermis model.

-

Preparation of Tissue: Reconstituted human epidermis tissues are pre-incubated in a sterile, chemically defined medium.

-

Application of Test Chemical: A small amount of the test chemical is applied topically to the surface of the epidermis. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are also tested in parallel.

-

Incubation: The treated tissues are incubated for a specific period (e.g., 60 minutes) at 37°C.

-

Rinsing and Post-Incubation: The test chemical is removed by rinsing, and the tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours) to allow for recovery.

-

Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT assay. In this assay, viable cells convert the yellow MTT tetrazolium salt into a blue formazan product, which is then extracted and quantified spectrophotometrically.

-

Data Interpretation: The viability of the chemical-treated tissues is expressed as a percentage of the negative control. A chemical is identified as an irritant if the mean tissue viability is reduced below a certain threshold (e.g., ≤ 50%).

Acute Eye Irritation/Corrosion (OECD 405)

This guideline describes an in vivo procedure for assessing the eye irritation or corrosion potential of a substance. It emphasizes a weight-of-evidence and tiered testing approach to minimize animal testing.[2]

-

Initial Assessment: Before in vivo testing, a thorough review of existing data on the substance and structurally related compounds is performed.[2] In vitro or ex vivo tests are conducted if data is insufficient.[2]

-

Animal Selection and Preparation: Healthy, young adult albino rabbits are used. Both eyes of each animal are examined for defects before the test.

-

Test Substance Administration: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal.[3] The other eye serves as a control.[3]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application, and then daily for up to 21 days if effects persist.[4] Ocular lesions (cornea, iris, and conjunctiva) are scored according to a standardized system.

-

Data Interpretation: The severity and reversibility of the eye lesions are evaluated to classify the substance's irritation potential.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This method is used to assess the acute oral toxicity of a substance without determining a precise LD50 value, thereby reducing the number of animals used.[5]

-

Animal Selection: Healthy, young adult female rodents are typically used.[5]

-

Dosing: A single animal is dosed at a specific fixed dose level (5, 50, 300, or 2000 mg/kg).[5] The starting dose is selected based on available information.

-

Observation: The animal is observed for signs of toxicity and mortality over a 14-day period.[5]

-

Sequential Dosing: Based on the outcome for the first animal, subsequent animals are dosed at higher or lower fixed dose levels to identify the dose that causes evident toxicity but not mortality.

-

Classification: The substance is classified into a GHS category based on the dose at which evident toxicity or mortality is observed.

Disposal Considerations

All waste materials should be disposed of in accordance with local, state, and federal regulations. As this compound is potentially harmful to aquatic life, it should not be released into the environment. Waste should be handled as hazardous chemical waste.

Conclusion

While specific safety data for this compound is limited, a conservative approach based on the known hazards of structurally similar compounds is essential for its safe handling. Researchers and drug development professionals must adhere to strict safety protocols, including the use of appropriate personal protective equipment, handling in well-ventilated areas, and proper storage. In the event of an emergency, the first aid and spill response procedures outlined in this guide should be followed promptly. The experimental protocols provided offer a framework for generating the necessary safety data to fully characterize the toxicological profile of this compound.

References

An In-depth Technical Guide on the Physical Properties of Diethyl 2-(2-oxopropyl)succinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Diethyl 2-(2-oxopropyl)succinate (CAS No. 1187-74-2). The information presented herein is curated from various scientific databases and chemical suppliers. This document aims to be a valuable resource for professionals in research and development by consolidating key physical data, outlining relevant experimental methodologies, and illustrating a general experimental workflow.

Physical and Chemical Properties

This compound, also known as Acetonylsuccinic acid diethyl ester, is an organic compound with the molecular formula C₁₁H₁₈O₅. It is characterized as a colorless to faint yellow liquid with a characteristic odor.[1] The quantitative physical properties of this compound are summarized in Table 1 for ease of reference and comparison.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Weight | 230.26 g/mol [1] |

| Physical Form | Liquid[1] |

| Boiling Point | 135 °C at 1.3 mmHg[2] |

| Melting Point | Not applicable (liquid at room temperature)[1] |

| Density | 1.073 - 1.11 g/cm³ at 20 °C[1][2] |

| Refractive Index (n20/D) | 1.436 - 1.440[1][2] |

| Water Solubility | Slightly soluble[1] |

| Solubility in Organic Solvents | Soluble[1] |

| Flash Point | 110 °C[2] |

Note on Melting Point: There is a discrepancy in the literature regarding the melting point of this compound. While one source cites a melting point of 110 °C, multiple other sources describe the compound as a liquid at room temperature, for which a melting point is not applicable.[1][2] The value of 110 °C is identical to the reported flash point, suggesting a potential data entry error in the source reporting the high melting point.[2]

Experimental Protocols

2.1. Synthesis: Fischer Esterification (General Protocol)

This compound can be synthesized via the Fischer esterification of 2-(2-oxopropyl)succinic acid with ethanol in the presence of an acid catalyst.

Materials:

-

2-(2-oxopropyl)succinic acid

-

Absolute Ethanol (in excess)

-

Concentrated Sulfuric Acid (catalyst)

-

Sodium Bicarbonate solution (5% aqueous)

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus.

Procedure:

-

In a round-bottom flask, dissolve 2-(2-oxopropyl)succinic acid in an excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.

-

Attach a reflux condenser and heat the mixture to reflux for several hours to drive the reaction to completion.

-

After cooling to room temperature, the excess ethanol is removed under reduced pressure.

-

The residue is dissolved in a suitable organic solvent (e.g., diethyl ether) and washed with water, followed by a 5% sodium bicarbonate solution to neutralize the acidic catalyst, and finally with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

-

The crude product can be purified by vacuum distillation.

2.2. Determination of Physical Properties

The following are general protocols for determining the key physical properties of a liquid organic compound like this compound.

2.2.1. Boiling Point Determination (Microscale Method)

-

A small amount of the liquid is placed in a micro boiling point tube.

-

A sealed capillary tube is inverted and placed inside the boiling point tube.

-

The apparatus is heated slowly in a melting point apparatus or an oil bath.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.

2.2.2. Density Measurement

-

A known volume of the liquid is accurately dispensed into a tared vial using a calibrated micropipette.

-

The mass of the liquid is determined by weighing the vial.

-

The density is calculated by dividing the mass of the liquid by its volume.

2.2.3. Refractive Index Measurement

-

A few drops of the liquid are placed on the prism of a calibrated refractometer.

-

The refractive index is read directly from the instrument at a specified temperature (typically 20 °C).

Mandatory Visualizations

As no specific signaling pathways involving this compound have been identified in the scientific literature, a diagram illustrating the general experimental workflow for the determination of its physical properties is provided below.

References

An In-depth Technical Guide to Diethyl 2-(2-oxopropyl)succinate: IUPAC Nomenclature, Synonyms, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diethyl 2-(2-oxopropyl)succinate, a valuable building block in organic synthesis. This document details its chemical identity, including its IUPAC name and various synonyms, summarizes its key physicochemical properties, and provides a detailed experimental protocol for its synthesis. Furthermore, it explores its application as a precursor in the synthesis of coumarin derivatives, complete with a step-by-step experimental procedure.

Chemical Identity and Properties

IUPAC Name: Diethyl 2-(2-oxopropyl)butanedioate[1]

Synonyms: This compound is known by a variety of names in chemical literature and commercial catalogs. Understanding these synonyms is crucial for effective literature searches and procurement.

-

Diethyl acetonylsuccinate[1]

-

Acetonyl succinic acid diethyl ester[1]

-

Butanedioic acid, (2-oxopropyl)-, diethyl ester[1]

-

2-(2-Oxo-propyl)-succinic acid diethyl ester[1]

-

ASE[1]

-

Acetonylsuccinic acid diethyl ester[1]

-

Diethyl 2-acetylsuccinate

Physicochemical Data: A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 1187-74-2 | [1] |

| Molecular Formula | C₁₁H₁₈O₅ | [2] |

| Molecular Weight | 230.26 g/mol | [2] |

| Appearance | Clear or pale yellow liquid | [2] |

| Density | 1.073 g/mL at 20°C | [1] |

| Boiling Point | 135°C at 1.3 mmHg | [1] |

| Refractive Index (n20/D) | 1.436 | [2] |

| Solubility | Soluble in organic solvents, slightly soluble in water. | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through a Michael addition reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. A detailed experimental protocol is provided below.

Experimental Protocol: Michael Addition for the Synthesis of this compound

This protocol describes the synthesis of this compound via the reaction of diethyl maleate with acetone in the presence of a dialkylamine catalyst.

Materials:

-

Diethyl maleate

-

Acetone

-

Diethylamine (or another suitable dialkylamine)

-

Autoclave or a high-pressure reaction vessel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a suitable autoclave, combine diethyl maleate and acetone. The molar ratio of acetone to diethyl maleate should be optimized, but a starting point is to use an excess of acetone.

-

Catalyst Addition: Add a catalytic amount of diethylamine to the reaction mixture.

-

Reaction Conditions: Seal the autoclave and heat the reaction mixture to a temperature in the range of 140-180°C. The reaction is typically carried out for several hours. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the autoclave to room temperature and carefully vent any excess pressure. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Logical Relationship: Synthesis of this compound

Caption: A logical diagram illustrating the key components for the synthesis of this compound.

Application in Heterocyclic Synthesis: Preparation of Coumarins

This compound is a versatile precursor for the synthesis of various heterocyclic compounds, which are important scaffolds in medicinal chemistry. One notable application is in the synthesis of coumarin derivatives through the Knoevenagel condensation.

Experimental Protocol: Synthesis of Coumarin Derivatives using this compound

This protocol outlines the general procedure for the synthesis of a coumarin-3-carboxylate scaffold from a salicylaldehyde derivative and this compound. To ensure the selectivity of the reaction, the ketone functionality of this compound is first protected as a ketal.

Part 1: Protection of the Ketone

-

Reaction Setup: In a round-bottom flask, dissolve this compound in an excess of methanol.

-

Catalysis: Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).

-

Reaction and Work-up: Stir the mixture at room temperature and monitor the reaction by TLC. Upon completion, neutralize the catalyst with a weak base (e.g., sodium bicarbonate). Remove the methanol under reduced pressure. The resulting crude protected product, Diethyl 2-(2,2-dimethoxypropyl)succinate, can be purified by column chromatography if necessary.

Part 2: Knoevenagel Condensation

-

Reaction Setup: In a reaction vessel, dissolve the protected Diethyl 2-(2,2-dimethoxypropyl)succinate and a substituted salicylaldehyde in a suitable solvent such as ethanol or toluene.

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine.

-

Reaction and Work-up: Reflux the reaction mixture and monitor its progress by TLC. Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired ethyl coumarin-3-carboxylate derivative.

Experimental Workflow: Synthesis of Coumarin Derivatives

Caption: A workflow diagram illustrating the two-stage synthesis of coumarin derivatives from this compound.

References

Methodological & Application

Application Notes and Protocols for Coumarin Synthesis using Diethyl 2-(2-oxopropyl)succinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins are a significant class of benzopyrone-containing heterocyclic compounds widely distributed in nature and exhibiting a broad spectrum of biological activities, including anticoagulant, anti-inflammatory, antioxidant, antibacterial, and anticancer properties.[1] The versatile coumarin scaffold is a common motif in many natural products and serves as a valuable platform in the development of novel therapeutic agents. This document provides a detailed protocol for the synthesis of coumarin derivatives utilizing diethyl 2-(2-oxopropyl)succinate as a key building block.

General Synthetic Strategy: Knoevenagel Condensation

The proposed synthesis of a coumarin derivative from a salicylaldehyde and this compound proceeds via a Knoevenagel condensation. To direct the condensation to the active methylene group of the succinate, the ketone of the 2-oxopropyl substituent must first be protected, for example, as a dimethyl ketal. The protected succinate derivative is then condensed with a substituted salicylaldehyde in the presence of a base catalyst, such as piperidine, to facilitate the initial C-C bond formation. Subsequent intramolecular cyclization and elimination of ethanol lead to the formation of the coumarin ring system. The protecting group can be removed in a subsequent step if the free ketone is desired for further functionalization.

Reaction Scheme

Caption: General reaction scheme for coumarin synthesis.

Experimental Protocols

Protocol 1: Protection of this compound

This protocol describes the formation of the dimethyl ketal of this compound to prevent side reactions at the ketone functionality.

Materials:

-

This compound

-

Trimethyl orthoformate

-

p-Toluenesulfonic acid (p-TsOH), catalytic amount

-

Anhydrous methanol

-

Anhydrous sodium carbonate

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of this compound (1 equivalent) in anhydrous methanol, add trimethyl orthoformate (1.2 equivalents).

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding anhydrous sodium carbonate to neutralize the acid catalyst.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford diethyl 2-(2,2-dimethoxypropyl)succinate.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Knoevenagel Condensation for Coumarin Synthesis

This protocol details the condensation of the protected succinate derivative with a salicylaldehyde derivative to form the coumarin ring.

Materials:

-

Diethyl 2-(2,2-dimethoxypropyl)succinate (from Protocol 1)

-

Substituted Salicylaldehyde (e.g., 2-hydroxy-3-methoxybenzaldehyde)

-

Piperidine (catalytic amount)

-

Ethanol

-

Ethyl acetate

-

Petroleum ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve the substituted salicylaldehyde (1 equivalent) and diethyl 2-(2,2-dimethoxypropyl)succinate (1 equivalent) in ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

The reaction can be promoted by placing the mixture in an ultrasonic bath at 50°C for 15-30 minutes or by conventional heating.[1]

-

Monitor the completion of the reaction by TLC using a suitable eluent system (e.g., ethyl acetate/petroleum ether, 1:8).[1]

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the mixture with ethyl acetate (3 x 15 mL).[1]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.[1]

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired coumarin derivative.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the Knoevenagel condensation based on analogous reactions.

| Starting Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Salicylaldehyde | Diethyl malonate | L-proline | Ethanol | 80 | 18 h | - | [3] |

| Salicylaldehyde | Diethyl malonate | Piperidine | Solvent-free (Microwave) | - | a few min | - | [3] |

| o-Vanillin | Dimethyl malonate | Lithium sulfate | Solvent-free (Ultrasound) | - | - | 96-97 | [3] |

| 2-hydroxy-3-methoxybenzaldehyde | Diethyl 2-(2,2-dimethoxypropyl)malonate | Piperidine | Ethanol | 50 (Ultrasound) | 15-30 min | - | [1] |

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of coumarin derivatives as described in the protocols.

Caption: Experimental workflow for coumarin synthesis.

Conclusion

The protocols outlined provide a comprehensive guide for the synthesis of coumarin derivatives using this compound, based on established methodologies for structurally related compounds. The key to this synthesis is the strategic protection of the ketone functionality to ensure selective Knoevenagel condensation at the active methylene site of the succinate. This approach offers a versatile route to novel coumarin structures that can be further elaborated, providing valuable tools for researchers in medicinal chemistry and drug discovery. The adaptability of the Knoevenagel condensation allows for the use of various substituted salicylaldehydes, enabling the generation of a diverse library of coumarin derivatives for biological evaluation.

References

- 1. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. General and efficient route for the synthesis of 3,4-disubstituted coumarins via Pd-catalyzed site-selective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols for the Condensation Reaction of Diethyl 2-(2-oxopropyl)succinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-(2-oxopropyl)succinate is a versatile building block in organic synthesis, possessing multiple reactive sites that can be strategically employed to construct complex molecular architectures. Its succinate backbone, combined with a pendant ketone functionality, makes it a valuable precursor for the synthesis of a variety of carbocyclic and heterocyclic systems relevant to drug discovery and development. This document provides detailed application notes and protocols for the condensation reaction of this compound with carbonyl compounds.

Notably, the reaction of diethyl succinate derivatives with aldehydes or ketones proceeds via a Stobbe condensation , which is mechanistic cousins to the more broadly known Knoevenagel condensation. The Stobbe condensation is characterized by the use of a strong base and the formation of a γ-lactone intermediate, which subsequently undergoes ring-opening to yield an alkylidene succinic acid or its monoester.

A key consideration when utilizing this compound is the presence of the internal ketone, which can lead to a competing intramolecular condensation reaction. To ensure the desired intermolecular reaction with an external aldehyde or ketone, a protection strategy for the internal ketone is often necessary.

Reaction Pathway: Intermolecular Stobbe Condensation

The intended transformation involves the base-catalyzed condensation of this compound with an aldehyde or ketone. To prevent self-condensation, the ketone functionality of the succinate derivative is first protected as a ketal. The protected succinate then undergoes an intermolecular Stobbe condensation with the target carbonyl compound. Subsequent acidic workup removes the protecting group, yielding the final product.

Figure 1. Experimental workflow for the intermolecular Stobbe condensation of this compound.

Experimental Protocols

Protocol 1: Protection of this compound (Ketal Formation)

This protocol describes the protection of the ketone functionality as a cyclic ketal.

Materials:

-

This compound

-

Ethylene glycol

-

p-Toluenesulfonic acid (p-TsOH) monohydrate (catalytic amount)

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), ethylene glycol (1.2 eq), a catalytic amount of p-toluenesulfonic acid monohydrate, and a sufficient amount of toluene to allow for azeotropic removal of water.

-

Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, diethyl 2-(2-methyl-1,3-dioxolan-2-yl)succinate, can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Intermolecular Stobbe Condensation with an Aromatic Aldehyde

This protocol outlines the Stobbe condensation of the protected succinate with an aromatic aldehyde.

Materials:

-

Diethyl 2-(2-methyl-1,3-dioxolan-2-yl)succinate (from Protocol 1)

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Potassium tert-butoxide (t-BuOK)

-

tert-Butanol (anhydrous)

-

Diethyl ether

-

Hydrochloric acid (HCl), 1 M

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, dissolve potassium tert-butoxide (1.1 eq) in anhydrous tert-butanol with gentle warming.

-

Cool the solution to room temperature and add a solution of diethyl 2-(2-methyl-1,3-dioxolan-2-yl)succinate (1.0 eq) and the aromatic aldehyde (1.0 eq) in tert-butanol dropwise with stirring.

-

After the addition is complete, heat the reaction mixture to reflux for a specified time (monitor by TLC).

-

Cool the mixture to room temperature and pour it into a mixture of ice and water.

-

Acidify the aqueous solution with 1 M HCl to a pH of approximately 2-3.

-

Extract the product with diethyl ether (3 x volume).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel or by recrystallization.

Protocol 3: Deprotection of the Ketal

This protocol describes the removal of the ketal protecting group to reveal the ketone functionality in the final product.

Materials:

-

Protected Stobbe condensation product (from Protocol 2)

-

Acetone

-

Water

-

Hydrochloric acid (concentrated)

Procedure:

-

Dissolve the protected product in a mixture of acetone and water.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product by column chromatography or recrystallization.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the Stobbe condensation of diethyl succinate derivatives with various aromatic aldehydes. While specific data for this compound is limited in the literature, these examples with related succinates provide a useful benchmark.

| Entry | Diethyl Succinate Derivative | Aldehyde | Base | Solvent | Time (h) | Yield (%) |

| 1 | Diethyl Succinate | Benzaldehyde | NaH | Benzene | 2 | 85 |

| 2 | Diethyl Succinate | p-Anisaldehyde | t-BuOK | t-BuOH | 3 | 90 |

| 3 | Diethyl Phenylsuccinate | Benzaldehyde | NaOEt | Ethanol | 4 | 78 |

| 4 | Diethyl Succinate | Furfural | t-BuOK | t-BuOH | 2.5 | 82 |

Note: Yields are for the initial half-ester product of the Stobbe condensation and may vary depending on the specific substrate and reaction conditions.

Signaling Pathways and Logical Relationships

The logical relationship between the choice of reaction conditions and the potential products (intermolecular vs. intramolecular condensation) is crucial for successful synthesis.

Figure 2. Decision pathway for the condensation of this compound.

Applications in Drug Development

The products of the Stobbe condensation, α-alkylidene succinic acids and their derivatives, are valuable intermediates in the synthesis of a wide range of biologically active molecules. These include:

-

Lignans: A class of natural products with anticancer and antiviral activities.

-

Fulvenes and Fulgides: Photochromic compounds with applications in molecular switches and optical data storage.

-

Cyclopentenone and Cyclohexenone Derivatives: Core structures in many natural products and pharmaceuticals.

The ability to introduce a propionic acid side chain via the Stobbe condensation provides a synthetic handle for further elaboration and the generation of diverse molecular libraries for high-throughput screening in drug discovery programs. The products of these reactions can serve as scaffolds for the development of novel therapeutic agents targeting a variety of diseases.

Application Note: NMR Spectroscopy Analysis of Diethyl 2-(2-oxopropyl)succinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-(2-oxopropyl)succinate is a key intermediate in various organic syntheses, including the preparation of heterocyclic compounds and molecules of pharmaceutical interest. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of this compound. This document provides a detailed protocol for the ¹H and ¹³C NMR analysis of this compound, including predicted spectral data and experimental procedures.

Predicted NMR Spectral Data

Due to the limited availability of experimentally derived public spectra, the following data is based on NMR prediction tools. These values provide a strong reference for the analysis of experimentally obtained spectra.

¹H NMR Spectral Data (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.15 | Quartet | 4H | -OCH₂CH₃ |

| ~3.20 | Multiplet | 1H | -CH(CH₂)- |

| ~2.80 | Doublet of Doublets | 1H | -CH₂-C=O (diastereotopic) |

| ~2.65 | Doublet of Doublets | 1H | -CH₂-C=O (diastereotopic) |

| ~2.20 | Singlet | 3H | -C(=O)CH₃ |

| ~1.25 | Triplet | 6H | -OCH₂CH₃ |

¹³C NMR Spectral Data (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (ppm) | Assignment |

| ~206.5 | -C(=O)CH₃ |

| ~172.0 | -C(=O)O- (succinate) |

| ~171.5 | -C(=O)O- (succinate) |

| ~61.0 | -OCH₂CH₃ |

| ~48.0 | -CH₂-C=O |

| ~45.0 | -CH(CH₂)- |

| ~30.0 | -C(=O)CH₃ |

| ~14.0 | -OCH₂CH₃ |

Experimental Protocol

This section outlines the methodology for preparing a sample of this compound and acquiring ¹H and ¹³C NMR spectra.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Gently swirl the vial to ensure the sample is completely dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Filtering (Optional but Recommended): To remove any particulate matter that could affect spectral quality, a small plug of glass wool can be placed in the Pasteur pipette during the transfer.

-

Capping: Securely cap the NMR tube.

NMR Data Acquisition

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition Parameters:

| Parameter | Recommended Value |

| Pulse Program | zg30 or equivalent |

| Number of Scans (ns) | 8-16 |

| Relaxation Delay (d1) | 1-2 seconds |

| Acquisition Time (aq) | 3-4 seconds |

| Spectral Width (sw) | 16 ppm (-2 to 14 ppm) |

| Temperature | 298 K |

¹³C NMR Acquisition Parameters:

| Parameter | Recommended Value |

| Pulse Program | zgpg30 or equivalent (proton-decoupled) |

| Number of Scans (ns) | 1024 or higher (as needed for S/N) |

| Relaxation Delay (d1) | 2 seconds |

| Acquisition Time (aq) | 1-2 seconds |

| Spectral Width (sw) | 240 ppm (-10 to 230 ppm) |

| Temperature | 298 K |

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

-

Phasing: Manually phase the spectrum to obtain a flat baseline.

-

Baseline Correction: Apply a baseline correction algorithm to correct any remaining distortions.

-

Calibration: Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

-

Integration: Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shifts of all significant peaks in both the ¹H and ¹³C spectra.

Visualizations

Caption: Experimental workflow for NMR analysis.

Caption: Structure-Spectra Correlation.

Application Notes and Protocols for the Purification of Diethyl 2-(2-oxopropyl)succinate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of Diethyl 2-(2-oxopropyl)succinate, a versatile intermediate in organic synthesis. The following sections outline methods for purification by vacuum distillation and flash column chromatography, including data presentation and experimental workflows.

Introduction

This compound is a β-keto ester of significant interest in the synthesis of heterocyclic compounds and other complex organic molecules. Its purity is crucial for the success of subsequent reactions. Common impurities in the synthesis of this compound often include unreacted starting materials. This document details two effective methods for its purification: vacuum distillation and flash column chromatography.

Physical Properties

A summary of the key physical properties of this compound is provided in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₈O₅ | [1] |

| Molecular Weight | 230.26 g/mol | [1] |

| Appearance | Colorless to faint yellow liquid | [2] |

| Boiling Point | 312.7 °C at 760 mmHg | |

| 135 °C at 1.3 mmHg | [1] | |

| Density | 1.073 g/cm³ at 20°C | [1] |

| Refractive Index | n20/D 1.436 - 1.440 | [1][2] |

| Solubility | Soluble in organic solvents, slightly soluble in water. | [2] |

Purification by Vacuum Distillation

Vacuum distillation is a highly effective method for purifying this compound, especially for larger quantities, as it lowers the boiling point and prevents thermal decomposition.

Estimated Boiling Points at Various Pressures

The boiling point of a liquid is dependent on the pressure. Using the known boiling points, a pressure-temperature nomograph can be used to estimate the boiling point at different vacuum levels.

Table 2: Estimated Boiling Point of this compound at Various Pressures

| Pressure (mmHg) | Estimated Boiling Point (°C) |

| 0.5 | ~115 - 120 |

| 1.0 | ~128 - 133 |

| 1.3 | 135 (experimental) |

| 2.0 | ~142 - 147 |

| 5.0 | ~163 - 168 |

| 10.0 | ~180 - 185 |

| 20.0 | ~198 - 203 |

Note: These values are estimations based on a pressure-temperature nomograph and the single experimental data point. Actual boiling points may vary.

Experimental Protocol

Objective: To purify crude this compound by separating it from non-volatile impurities and residual starting materials.

Materials:

-

Crude this compound

-

Round-bottom flask

-

Short-path distillation head with condenser and collection flask

-

Thermometer and adapter

-

Heating mantle with stirrer

-

Vacuum pump with a cold trap

-

Manometer

-

Boiling chips or magnetic stir bar

Procedure:

-

Apparatus Setup: Assemble the vacuum distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are clean, dry, and properly sealed with vacuum grease.

-

Sample Preparation: Place the crude this compound into the round-bottom flask, filling it to no more than two-thirds of its capacity. Add a few boiling chips or a magnetic stir bar.

-

Initiating Vacuum: Begin circulating cold water through the condenser. Slowly and carefully apply the vacuum. The pressure should be monitored with a manometer.

-

Distillation: Once the desired vacuum is achieved and stable, begin to gently heat the distillation flask with the heating mantle.

-

Fraction Collection:

-

Collect any low-boiling fractions, which may contain residual solvents or starting materials, in a separate flask.

-

As the temperature stabilizes at the expected boiling point of the product at the given pressure, switch to a clean collection flask. .

-

Maintain a steady distillation rate by controlling the heat input. The temperature of the distilling vapor should remain constant during the collection of the main fraction.

-

-

Completion: Once the majority of the this compound has distilled over, or if the temperature begins to rise significantly, stop the distillation by removing the heating mantle. Allow the apparatus to cool completely before slowly releasing the vacuum.

Workflow Diagram

Purification by Flash Column Chromatography

Flash column chromatography is an excellent method for the purification of this compound, particularly for smaller scales or when high purity is required.

Determining the Elution System

The choice of the mobile phase is critical for successful separation. A common solvent system for β-keto esters is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC).

Table 3: Example TLC Data for Eluent System Optimization

| Hexane:Ethyl Acetate Ratio | Rf of this compound | Observations |

| 9:1 | 0.1 | Low mobility, good for initial column loading. |

| 4:1 | 0.25 | Good separation from less polar impurities. |

| 7:3 | 0.35 | Ideal Rf for elution from the column. |

| 1:1 | 0.6 | May elute too quickly, poor separation. |

Note: These are example Rf values. The actual values will depend on the specific TLC plates and conditions.

Experimental Protocol

Objective: To purify this compound from impurities with different polarities using flash column chromatography.

Materials:

-

Crude this compound

-

Silica gel (for flash chromatography)

-

Hexane and Ethyl Acetate (HPLC grade)

-

Chromatography column

-

TLC plates, chamber, and UV lamp

-

Collection tubes

-

Rotary evaporator

Procedure:

-

TLC Analysis: Develop a suitable solvent system using TLC. The ideal system should give the product an Rf value of approximately 0.2-0.4.

-

Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 9:1 hexane:ethyl acetate). Pack the column with the slurry, ensuring there are no air bubbles.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent. Carefully load the sample onto the top of the silica gel bed.

-

Elution: Begin eluting the column with the chosen solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity (e.g., from 9:1 to 7:3 hexane:ethyl acetate), can improve separation.

-

Fraction Collection: Collect fractions in test tubes.

-

Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

-

Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Workflow Diagram

Reaction Pathways Involving this compound

While no direct biological signaling pathways involving this compound were identified in a comprehensive literature search, its role as a versatile synthetic intermediate is well-established. Below are diagrams of two important chemical reactions where this compound can be utilized.

Modified Hantzsch Pyridine Synthesis

This compound can serve as a β-keto ester in a modified Hantzsch pyridine synthesis to produce highly substituted pyridine derivatives.

Michael Addition Reaction

The active methylene group in this compound can act as a Michael donor in a conjugate addition to a Michael acceptor, forming a new carbon-carbon bond.

References

Application Notes and Protocols: Diethyl 2-(2-Oxopropyl)succinate as a Versatile Precursor for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of diethyl 2-(2-oxopropyl)succinate in the preparation of diverse heterocyclic scaffolds. This versatile γ-ketoester serves as a valuable building block for the synthesis of pyridazinones, pyrazoles, and fused heterocyclic systems, which are of significant interest in medicinal chemistry and drug development. The protocols provided herein are based on established cyclocondensation reactions and offer a foundation for the exploration of novel derivatives.

Synthesis of Pyridazinone Derivatives

The reaction of this compound with hydrazine hydrate is a classical approach to the synthesis of pyridazinone derivatives. The γ-ketoester moiety readily undergoes cyclocondensation with the dinucleophilic hydrazine to form a stable six-membered dihydropyridazinone ring.

Reaction Scheme:

Caption: Synthesis of a pyridazinone derivative.

Experimental Protocol: Synthesis of Ethyl 4-(2-oxopropyl)-4,5-dihydro-3(2H)-pyridazinone-6-carboxylate

Materials:

-

This compound

-

Hydrazine hydrate (80% solution in water)

-

Ethanol, absolute

-

Glacial acetic acid (optional, as catalyst)

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1 equivalent) in absolute ethanol (10 mL per gram of succinate), add hydrazine hydrate (1.2 equivalents) dropwise at room temperature with stirring.

-

A catalytic amount of glacial acetic acid (0.1 equivalents) can be added to facilitate the reaction.

-

The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically 4-8 hours), the solvent is removed under reduced pressure.

-

The residue is taken up in water and extracted with dichloromethane (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure pyridazinone derivative.

Quantitative Data Summary:

| Product | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Ethyl 4-(2-oxopropyl)-4,5-dihydro-3(2H)-pyridazinone-6-carboxylate | This compound | Hydrazine Hydrate | Ethanol | Reflux (approx. 78) | 4-8 | 65-80 (estimated) |

Note: The yield is an estimation based on similar reactions of γ-ketoesters and may vary depending on the specific reaction conditions and scale.

Synthesis of Pyrazole Derivatives

The synthesis of pyrazoles from this compound can be achieved through its reaction with hydrazine, which can lead to different isomers depending on the reaction conditions. The 1,3-dicarbonyl-like nature of the precursor allows for the formation of the five-membered pyrazole ring.

Reaction Scheme:

Caption: Synthesis of a pyrazole derivative.

Experimental Protocol: Synthesis of Ethyl 5-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrazole-4-carboxylate

Materials:

-

This compound

-

Hydrazine hydrate (80% solution in water)

-

Glacial acetic acid

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

A mixture of this compound (1 equivalent) and hydrazine hydrate (1.2 equivalents) in glacial acetic acid (5 mL per gram of succinate) is heated to reflux.

-

The reaction progress is monitored by TLC.

-

After completion (typically 3-6 hours), the reaction mixture is cooled to room temperature and poured into ice-water.

-

The precipitated solid is collected by filtration, washed with cold water, and dried.

-

The crude product is recrystallized from ethanol to yield the pure pyrazole derivative.

Quantitative Data Summary:

| Product | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Ethyl 5-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrazole-4-carboxylate | This compound | Hydrazine Hydrate | Acetic Acid | Reflux (approx. 118) | 3-6 | 70-85 (estimated) |

Note: The yield is an estimation based on similar Knorr-type pyrazole syntheses and may vary.

Synthesis of Fused Heterocyclic Systems: Furazano[3,4-b]pyrazin-6-one Derivatives